molecular formula C12H7BrN2 B13967997 4-(5-Bromo-2-pyridinyl)benzonitrile

4-(5-Bromo-2-pyridinyl)benzonitrile

Cat. No.: B13967997
M. Wt: 259.10 g/mol
InChI Key: HRHXBSYSUDDCGY-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-pyridinyl)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a 5-bromo-2-pyridinyl group. This structure combines electron-withdrawing (cyano, bromo) and π-conjugated (pyridinyl) moieties, making it versatile for applications in pharmaceuticals, materials science, and synthetic chemistry.

Properties

Molecular Formula

C12H7BrN2

Molecular Weight

259.10 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)benzonitrile

InChI

InChI=1S/C12H7BrN2/c13-11-5-6-12(15-8-11)10-3-1-9(7-14)2-4-10/h1-6,8H

InChI Key

HRHXBSYSUDDCGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-pyridinyl)benzonitrile typically involves multi-step reactions. One common method includes the bromination of a pyridine derivative followed by a cyanation reaction. For instance, the bromination can be achieved using N-bromosuccinimide in a solvent like dichloromethane at low temperatures . The subsequent cyanation can be performed using reagents such as copper(II) sulfate pentahydrate and sodium hydrogen carbonate in a mixed solvent system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as solvents and catalysts, can be applied to improve the efficiency and environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-pyridinyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products depend on the specific reactions and conditions. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-(5-Bromo-2-pyridinyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Heterocyclic Variations
  • 4-(5-Bromofuran-2-yl)benzonitrile (): Replacing pyridine with a bromofuran group alters electronic properties due to furan's oxygen atom, which may reduce conjugation efficiency compared to pyridine. This compound is used in synthesizing biologically active molecules, similar to the target compound's role in drug intermediates .
  • 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile (): The oxazole-ethynyl extension provides a longer π-backbone, yielding a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, higher than dibenzylideneacetone derivatives. This highlights the importance of extended conjugation for nonlinear optical (NLO) applications .
Halogen and Functional Group Modifications
  • 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile (): Substituting pyridine with a pyrimidine ring and adding chlorine atoms enhances its role as an HIV replication inhibitor intermediate.
  • 5-Bromo-2-hydroxybenzonitrile (): The hydroxyl group introduces hydrogen bonding, as seen in its crystal structure (O–H⋯N interactions). This contrasts with the target compound, where the absence of -OH may reduce solubility but improve lipophilicity for drug delivery .

Physical and Optical Properties

Compound Name Substituents βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Melting Point/Stability Key Applications
4-(5-Bromo-2-pyridinyl)benzonitrile Pyridinyl, Br Not reported Likely >200°C (estimated) Drug intermediates, OLEDs
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one Bis(4-bromophenyl), ketone 25 Thermal stability for NLO Frequency conversion
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole, ethynyl 45 High thermal stability NLO materials, dye synthesis
  • Nonlinear Optical Performance: The target compound’s pyridinyl group may enhance NLO activity compared to furan/thiophene analogs due to stronger electron-withdrawing effects. However, its βHRS value is likely lower than oxazole derivatives with ethynyl linkers, as seen in .

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